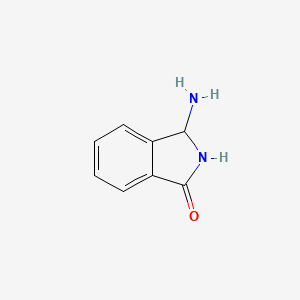

3-Aminoisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJFMACICVAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

discovery and history of 3-Aminoisoindolin-1-one

An In-depth Technical Guide to the Discovery and History of 3-Aminoisoindolin-1-one

Foreword

The trajectory of scientific discovery is rarely linear. It is often a winding path of serendipity, tragedy, and relentless inquiry. The story of 3-aminoisoindolin-1-one is a profound testament to this reality. From its origins as an overlooked fragment of a notorious sedative to its current status as a privileged scaffold in cutting-edge cancer therapies, its journey encapsulates a pivotal era in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering a deep, technical dive into the core of this remarkable molecule. We will dissect its discovery, elucidate its complex mechanism of action, and explore the innovative therapeutic modalities it has enabled.

The Unremarkable Genesis of a Revolutionary Scaffold

The history of 3-aminoisoindolin-1-one is inextricably linked with the synthesis of thalidomide. In the mid-1950s, the German pharmaceutical company Chemie Grünenthal was in pursuit of a novel, non-barbiturate sedative.[1] This endeavor led to the creation of a compound designated K17 in 1956, which would later be known as thalidomide.[2] The synthesis of thalidomide, and by extension its 3-aminoisoindolin-1-one core, was not the result of a targeted design to interact with a specific biological pathway. Rather, it was a product of exploratory chemical synthesis aimed at producing new central nervous system agents.

Initially marketed as Contergan in Germany in 1957, thalidomide was promoted as a safe and effective sedative and antiemetic, particularly for alleviating morning sickness in pregnant women.[3][4] Its perceived lack of toxicity in preclinical animal studies contributed to its widespread adoption.[2] However, these early studies were not designed to detect teratogenic effects.[2] The 3-aminoisoindolin-1-one moiety within the thalidomide structure was not initially recognized for its latent therapeutic potential; it was merely a constituent of a molecule that appeared to have desirable sedative properties.

A Tragic Dawn: The Thalidomide Catastrophe and the Unraveling of a Mystery

The widespread use of thalidomide by pregnant women in the late 1950s and early 1960s led to a devastating global health crisis, with an estimated 10,000 infants born with severe congenital malformations, most notably phocomelia (limb malformations).[3][4] This tragedy spurred a revolution in drug regulation and safety testing, leading to the establishment of more stringent preclinical evaluation of new medicines.[2]

The thalidomide disaster also ignited an intense scientific effort to understand the molecular basis of its teratogenicity and, paradoxically, its therapeutic effects in other contexts, such as the treatment of erythema nodosum leprosum. This research, spanning several decades, would ultimately reveal the profound and nuanced biological activity of the 3-aminoisoindolin-1-one scaffold.

The Pivotal Discovery: Cereblon as the Primary Target

A major breakthrough in understanding the mechanism of thalidomide and its analogs came with the identification of Cereblon (CRBN) as its primary binding target.[3][5] CRBN is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex, forming the CRL4^CRBN complex.[5][6] The binding of thalidomide and its derivatives, now known as immunomodulatory drugs (IMiDs®), to CRBN alters the substrate specificity of this E3 ligase.[6]

This discovery was a watershed moment, as it provided a concrete molecular explanation for the diverse biological effects of these compounds. The 3-aminoisoindolin-1-one core of the IMiDs fits into a hydrophobic pocket in the thalidomide-binding domain of CRBN, while other parts of the drug molecule are exposed to the solvent, creating a novel protein surface.[7] This altered surface allows for the recruitment of proteins that are not normally substrates of the CRL4^CRBN complex, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7] This novel mechanism of action is often referred to as "molecular glue"-mediated targeted protein degradation.

Figure 1: The mechanism of IMiD®-mediated targeted protein degradation. The 3-aminoisoindolin-1-one core of an IMiD® drug binds to Cereblon (CRBN), a component of the CRL4 E3 ubiquitin ligase complex. This binding event creates a new interface for the recruitment of a neo-substrate, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The E3 ligase then polyubiquitinates the neo-substrate, marking it for degradation by the proteasome.

Synthesis of the 3-Aminoisoindolin-1-one Scaffold

The synthesis of 3-aminoisoindolin-1-one and its derivatives has been a subject of extensive research, with various methods developed to improve efficiency and yield.

General Experimental Protocol for the Synthesis of Thalidomide Analogs

The following is a generalized, multi-step protocol for the synthesis of thalidomide and its analogs, based on established methods.[8][9][10][11]

-

Step 1: Resin Loading (for solid-phase synthesis)

-

Swell hydroxymethyl polystyrene resin in a suitable solvent such as dimethylformamide (DMF).

-

Add phthalic anhydride, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for several hours to form the resin-linked acid.

-

Wash the resin extensively with DMF, methanol, and dichloromethane, and dry under vacuum.

-

-

Step 2: Amide Coupling

-

Swell the resin-linked acid in DMF.

-

Add the desired primary amine (e.g., α-aminoglutarimide for thalidomide synthesis), diisopropylcarbodiimide (DIC), and N-hydroxybenzotriazole (HOBT).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the resin as described in Step 1.

-

-

Step 3: Cleavage and Cyclization

-

Suspend the resin in a solution of 5% trifluoroacetic acid (TFA) in a suitable solvent like toluene.

-

Reflux the mixture for several hours. This step cleaves the product from the resin and facilitates the formation of the phthalimide ring.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography to obtain the final 3-aminoisoindolin-1-one derivative.

-

Figure 2: A generalized workflow for the solid-phase synthesis of 3-aminoisoindolin-1-one derivatives.

The Evolution of 3-Aminoisoindolin-1-one Derivatives: From IMiDs® to PROTACs

The discovery of the mechanism of action of thalidomide opened the floodgates for the rational design of new drugs based on the 3-aminoisoindolin-1-one scaffold.

The Immunomodulatory Drugs (IMiDs®)

Lenalidomide and pomalidomide are second and third-generation IMiDs®, respectively, with improved potency and distinct clinical profiles compared to thalidomide. These drugs have become standard-of-care treatments for multiple myeloma and other hematological malignancies.[1][12]

| Compound | Key Structural Features | Primary Clinical Indications |

| Thalidomide | The foundational 3-aminoisoindolin-1-one structure with a glutarimide ring. | Multiple Myeloma, Erythema Nodosum Leprosum |

| Lenalidomide | An amino group at the 4-position of the isoindolinone ring and removal of a carbonyl from the glutarimide ring. | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma |

| Pomalidomide | An amino group at the 4-position of the isoindolinone ring. | Multiple Myeloma |

Table 1: A comparative summary of the first-generation IMiDs®.

A New Frontier: Proteolysis-Targeting Chimeras (PROTACs)

The 3-aminoisoindolin-1-one scaffold has proven to be a highly effective E3 ligase-recruiting moiety for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a linker, and an E3 ligase-recruiting ligand, often a derivative of thalidomide. By bringing the target protein into close proximity with the E3 ligase, PROTACs induce the ubiquitination and degradation of the target protein. This technology has the potential to target proteins that have been historically considered "undruggable."

Conclusion: A Scaffold of Enduring Significance

The journey of 3-aminoisoindolin-1-one is a powerful narrative of scientific perseverance. From its humble and tragic beginnings, it has emerged as a molecule of immense therapeutic importance. The elucidation of its mechanism of action has not only led to the development of life-saving drugs but has also ushered in a new era of targeted protein degradation. The continued exploration of this versatile scaffold promises to yield even more innovative therapies for a wide range of diseases, solidifying its place as a cornerstone of modern medicinal chemistry.

References

-

A novel solid-phase synthesis of thalidomide and its metabolites and analogues is described. The synthetic strategy involves the coupling of hydroxymethyl polystyrene with phthalic anhydride to form the resin- linked acid. American Chemical Society. Available at: [Link].

-

Solid-phase synthesis of thalidomide and its analogues. PubMed. Available at: [Link].

-

A Novel Green Synthesis of Thalidomide and Analogs. ResearchGate. Available at: [Link].

-

Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Available at: [Link].

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. Available at: [Link].

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. Available at: [Link].

-

Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway. PubMed. Available at: [Link].

-

Thalidomide and thalidomide analogs synthesized. ResearchGate. Available at: [Link].

-

CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1. Frontiers in Immunology. Available at: [Link].

-

Cereblon Promotes the Ubiquitination and Proteasomal Degradation of Interleukin Enhancer-Binding Factor 2. PubMed. Available at: [Link].

-

Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. ACS Medicinal Chemistry Letters. Available at: [Link].

-

Thalidomide. American Chemical Society. Available at: [Link].

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers. Available at: [Link].

-

History of Thalidomide. News-Medical.net. Available at: [Link].

-

The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development. Therapeutic Advances in Hematology. Available at: [Link].

-

Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link].

-

The History of Thalidomide. Drug News & Perspectives. Available at: [Link].

-

Thalidomide scandal. Wikipedia. Available at: [Link].

-

Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Scientific Reports. Available at: [Link].

-

Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. National Institutes of Health. Available at: [Link].

-

3-Substituted isoindolin-1-ones and their pharmaceutical applications. ResearchGate. Available at: [Link].

- Isoindolin-1-one derivatives. Google Patents.

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Available at: [Link].

-

Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Available at: [Link].

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link].

-

Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Available at: [Link].

-

Development of Phenyl‐substituted Isoindolinone‐ and Benzimidazole‐type Cereblon Ligands for Targeted Protein Degradation. ResearchGate. Available at: [Link].

-

Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Request PDF. Available at: [Link].

-

Next-Generation Drugs Targeting the Cereblon Ubiquitin Ligase. YouTube. Available at: [Link].

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link].

-

Inositol trisphosphate. Wikipedia. Available at: [Link].

-

amylin receptor signaling pathway Gene Ontology Term. AmiGO 2. Available at: [Link].

-

Showing metabocard for Isoindolin-1-one (HMDB0253647). Human Metabolome Database. Available at: [Link].

-

Pharmacodynamics-How-drugs-work-1.docx. Course Hero. Available at: [Link].

-

1H-Isoindol-1-one, 3-amino-. PubChem. Available at: [Link].

-

The phosphotidyl inositol 3-kinase/Akt signal pathway is involved in interleukin-6-mediated Mcl-1 upregulation and anti-apoptosis activity in basal cell carcinoma cells. PubMed. Available at: [Link].

-

The synthesis and characterization of ylideneisoindolinones. Oak Ridge National Laboratory. Available at: [Link].

Sources

- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The History of Thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Thalidomide scandal - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Aminoisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Versatility and Therapeutic Importance

3-Aminoisoindolin-1-one stands as a cornerstone scaffold in modern medicinal chemistry. Its deceptively simple architecture belies a chemical versatility and biological significance that has propelled it to the forefront of drug discovery, most notably as the core of the potent immunomodulatory drugs (IMiDs). This guide is crafted for the discerning researcher, offering a deep dive into the essential physicochemical properties of this molecule. Moving beyond a simple recitation of data, we will explore the "why" behind the "how"—elucidating the causal relationships between experimental choices and the resulting data, thereby providing a robust framework for your own investigations. Every protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Core Physicochemical & Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. These parameters govern its behavior in both chemical and biological systems.

Table 1: Key Physicochemical Properties of 3-Aminoisoindolin-1-one

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 149-152 °C | |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Soluble in DMSO and methanol.[2][3] | N/A |

| pKa (most acidic) | 14.22 ± 0.40 (predicted) | N/A |

| LogP | 0.49 (predicted) | [1] |

Expert Insights: The melting point range of 149-152 °C suggests a crystalline solid with a moderate degree of intermolecular forces, likely hydrogen bonding from the amine and amide groups. The predicted LogP of 0.49 indicates a balanced lipophilic/hydrophilic character, a common feature in orally bioavailable drugs. It is crucial to note that the boiling point is not a practical parameter for this molecule, as it is likely to decompose at elevated temperatures before boiling.

Spectroscopic and Chromatographic Fingerprinting: A Guide to Identification and Purity

The unambiguous identification and purity assessment of 3-Aminoisoindolin-1-one are critical for any experimental work. The following sections provide both the expected spectral characteristics and detailed protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Aminoisoindolin-1-one and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice due to the compound's excellent solubility and its ability to facilitate the observation of exchangeable protons (NH and NH₂).

-

Instrumental Parameters:

-

Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

-

Acquire the spectrum at a standard probe temperature of 25 °C.

-

Reference the chemical shifts to the residual DMSO solvent peak at δ 2.50 ppm.[4]

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the identity of the NH and NH₂ protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

-

Expected ¹H NMR (400 MHz, DMSO-d₆) Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 4H | Aromatic protons |

| ~4.9 | s | 1H | CH |

| ~2.5 (broad) | s | 2H | NH₂ |

| ~8.5 (broad) | s | 1H | NH (lactam) |

Expected ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (lactam) |

| ~145-120 | Aromatic carbons |

| ~55 | CH |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid 3-Aminoisoindolin-1-one powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (NH₂) & Lactam (NH) |

| ~1680 | C=O stretch | Lactam |

| ~1600 | C=C stretch | Aromatic ring |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A robust, validated HPLC method is essential for determining the purity of 3-Aminoisoindolin-1-one.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare a stock solution of 3-Aminoisoindolin-1-one in methanol at a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Workflow for HPLC Purity Analysis

Caption: A stepwise workflow for the purity determination of 3-Aminoisoindolin-1-one by RP-HPLC.

Thermal Properties: Stability and Decomposition Profile

Thermal analysis provides critical information about the stability, melting behavior, and decomposition of a compound.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrumentation: A simultaneous TGA/DSC instrument is ideal for obtaining concurrent mass loss and heat flow data.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Aminoisoindolin-1-one into an aluminum pan.

-

TGA/DSC Parameters:

-

Temperature Program: Heat the sample from 30 °C to 600 °C at a ramp rate of 10 °C/min.[5]

-

Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Expected Thermal Events:

-

DSC: An endothermic event corresponding to the melting of the compound will be observed in the range of 149-152 °C.

-

TGA: Significant mass loss is expected to begin at temperatures above the melting point, indicating thermal decomposition. The TGA curve will provide the onset temperature of decomposition.

The 3-Aminoisoindolin-1-one Scaffold in Drug Discovery: A Mechanistic Overview

The 3-Aminoisoindolin-1-one core is the defining feature of the immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide. These drugs exert their therapeutic effects through a novel mechanism of action: the recruitment of target proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex for subsequent degradation.

Mechanism of Action of IMiDs

Caption: The IMiD-mediated recruitment of target proteins to the CRBN E3 ligase complex, leading to their proteasomal degradation.

Safety and Handling

3-Aminoisoindolin-1-one is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[6][7]

References

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.[Link]

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.[Link]

-

1H-Isoindol-1-one, 3-amino-. PubChem.[Link]

-

Supporting Information - ScienceOpen. ScienceOpen.[Link]

-

1H-NMR (DMSO-d6, 400 MHz) δ (ppm) - The Royal Society of Chemistry. The Royal Society of Chemistry.[Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. National Institutes of Health.[Link]

-

Enabling Nanopore for Sensing Individual Amino Acids by a Derivatization Strategy. The Royal Society of Chemistry.[Link]

-

3-Aminoisoindolin-1-one, 95% Purity. Stellarnova.[Link]

Sources

- 1. 1H-Isoindol-1-one, 3-amino- | C8H6N2O | CID 84381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Aminoisoindolin-1-one

Introduction: The Significance of 3-Aminoisoindolin-1-one in Drug Discovery

3-Aminoisoindolin-1-one stands as a pivotal scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure incorporating both a lactam and an aromatic amine provides a unique three-dimensional framework for interacting with biological targets. This privileged substructure is found in a variety of pharmacologically active agents, making its unambiguous identification and characterization a critical step in the synthesis and quality control of potential therapeutics. This technical guide offers a comprehensive exploration of the spectroscopic profile of 3-aminoisoindolin-1-one, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this important molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The structural features of 3-Aminoisoindolin-1-one give rise to a distinct spectroscopic fingerprint. The molecule consists of a benzene ring fused to a five-membered lactam ring, with an amino group at the 3-position. This arrangement dictates the chemical environment of each atom and, consequently, its behavior in various spectroscopic techniques.

Figure 1: Chemical Structure of 3-Aminoisoindolin-1-one.[1]

Caption: A 2D representation of the chemical structure of 3-Aminoisoindolin-1-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of 3-Aminoisoindolin-1-one is characterized by signals arising from the aromatic protons, the methine proton at the chiral center (C3), the lactam N-H proton, and the amino (NH₂) protons.

Table 1: Predicted ¹H NMR Spectral Data for 3-Aminoisoindolin-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Insights |

| ~7.4 - 7.8 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other. Their chemical shifts are in the typical downfield region for aromatic protons. |

| ~5.0 | Singlet/Broad Singlet | 1H | CH-NH₂ | This proton is attached to the chiral center (C3). Its chemical shift is influenced by the adjacent nitrogen and the lactam carbonyl. It may appear as a singlet or a broader signal. |

| ~8.0 | Broad Singlet | 1H | N-H (lactam) | The lactam proton is often broad due to quadrupole effects from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be solvent-dependent. |

| ~3.5 | Broad Singlet | 2H | NH₂ | The amino group protons are typically broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Expert Insights: The broadness of the N-H and NH₂ signals is a key characteristic. To confirm their identity, a D₂O exchange experiment can be performed. Upon addition of a drop of deuterium oxide to the NMR sample, the labile N-H and NH₂ protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum.

¹³C NMR Spectroscopy: A Blueprint of the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Aminoisoindolin-1-one

| Chemical Shift (δ, ppm) | Assignment | Key Insights |

| ~170 | C=O (Lactam) | The carbonyl carbon of the lactam is significantly deshielded and appears far downfield, a characteristic feature of amides and lactams. |

| ~145 | Ar-C (quaternary) | The quaternary aromatic carbon to which the lactam ring is fused. |

| ~132 | Ar-C (quaternary) | The quaternary aromatic carbon adjacent to the carbonyl group. |

| ~122 - 130 | Ar-CH | The four methine carbons of the benzene ring will appear in this region. |

| ~60 | CH-NH₂ | The carbon of the chiral center (C3) is shifted downfield due to the attachment of two nitrogen atoms. |

Expert Insights: The chemical shift of the C3 carbon is particularly diagnostic. Its position around 60 ppm is a clear indicator of a carbon atom situated between two nitrogen atoms in this type of ring system. The carbonyl signal around 170 ppm is another unmistakable feature of the isoindolinone core.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is paramount for acquiring high-quality NMR data. The following protocol outlines the standard procedure for preparing a sample of 3-Aminoisoindolin-1-one for NMR analysis.

Caption: Workflow for preparing an NMR sample of 3-Aminoisoindolin-1-one.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-Aminoisoindolin-1-one into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for a wide range of organic compounds.

-

Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of Kimwipe or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2][3]

-

Capping and Mixing: Securely cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Part 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum of 3-Aminoisoindolin-1-one

The IR spectrum of 3-Aminoisoindolin-1-one is dominated by characteristic absorption bands corresponding to its key functional groups.

Table 3: Characteristic IR Absorption Bands for 3-Aminoisoindolin-1-one

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3400 - 3200 | N-H Stretch | Medium-Strong, Broad | NH₂ and N-H (lactam) |

| ~3050 | C-H Stretch | Medium | Aromatic C-H |

| ~1700 | C=O Stretch | Strong, Sharp | Lactam Carbonyl |

| 1620 - 1580 | N-H Bend | Medium | NH₂ Scissoring |

| 1600, 1475 | C=C Stretch | Medium-Weak | Aromatic Ring |

Expert Insights: The strong, sharp carbonyl absorption around 1700 cm⁻¹ is the most telling feature in the IR spectrum of 3-Aminoisoindolin-1-one. Its precise position can be influenced by hydrogen bonding. The broadness and complexity of the N-H stretching region are also highly characteristic of the presence of both primary and secondary amine functionalities.

Experimental Protocol: KBr Pellet Method for Solid Samples

For solid samples like 3-Aminoisoindolin-1-one, the potassium bromide (KBr) pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology:

-

Grinding and Mixing: In a clean agate mortar and pestle, thoroughly grind 1-2 mg of 3-Aminoisoindolin-1-one with approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The mixture should be a fine, homogeneous powder.[1][4][5]

-

Die Assembly: Assemble the pellet die according to the manufacturer's instructions.

-

Loading the Die: Carefully transfer the KBr-sample mixture into the die, ensuring an even distribution.

-

Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.[5]

-

Pellet Removal and Mounting: Carefully release the pressure and disassemble the die. Remove the pellet and mount it in the spectrometer's sample holder.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

Electron Ionization-Mass Spectrometry (EI-MS) of 3-Aminoisoindolin-1-one

In Electron Ionization (EI), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular weight of 3-Aminoisoindolin-1-one is 148.16 g/mol .

Table 4: Predicted Mass Spectrum Data for 3-Aminoisoindolin-1-one (EI-MS)

| m/z | Interpretation | Proposed Fragment Structure |

| 148 | [M]⁺˙ | Molecular Ion |

| 120 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactam ring |

| 119 | [M - HCN - H]⁺ | Loss of hydrogen cyanide and a hydrogen atom |

| 92 | [C₆H₄N]⁺ | Fragment corresponding to a benzyne-like amine |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds |

Expert Insights: The molecular ion peak at m/z 148 should be clearly visible in the EI mass spectrum. A key fragmentation pathway for lactams is the loss of carbon monoxide (CO), which would result in a significant peak at m/z 120. Further fragmentation of the aromatic ring system can lead to the formation of the tropylium ion at m/z 91, a common and stable fragment.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates a mixture of compounds before they are introduced into the mass spectrometer. This is an ideal method for the analysis of relatively volatile and thermally stable compounds like 3-Aminoisoindolin-1-one.

Caption: Workflow for the GC-MS analysis of 3-Aminoisoindolin-1-one.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of 3-Aminoisoindolin-1-one in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Conditions:

-

Injector: Set to a temperature of 250-280°C.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS, is suitable.

-

Oven Program: A temperature gradient is typically used, for example, starting at 80°C, holding for 1 minute, then ramping to 280°C at 10°C/minute.

-

Carrier Gas: Helium is commonly used at a constant flow rate of approximately 1 mL/min.[6]

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Set to scan a mass range of, for example, m/z 40-300.

-

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for 3-Aminoisoindolin-1-one. The mass spectrum corresponding to this peak can then be analyzed to confirm the molecular weight and fragmentation pattern.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of 3-Aminoisoindolin-1-one. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By understanding the principles behind each technique and the expected spectral features of this important molecule, researchers can ensure the identity and purity of their synthesized compounds, a critical aspect of rigorous scientific research and drug development.

References

-

Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega. [Link]

-

1H-Isoindol-1-one, 3-amino-. PubChem. [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]

-

How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Kintek Solution. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]

-

Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]

-

NMR Sample Preparation. University of Illinois Urbana-Champaign. [Link]

-

NMR Sample Preparation. University College London. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

-

NMR Sample Preparation. University of Notre Dame. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Aminoisoindolin-1-one from 2-Cyanobenzaldehyde

Foreword: The Significance of the Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of therapeutic agents with a broad spectrum of biological activities. From anticancer and anti-inflammatory to antiviral and antipsychotic applications, the versatility of this heterocyclic system is well-established.[1] The 3-aminoisoindolin-1-one moiety, in particular, serves as a critical pharmacophore and a versatile synthetic intermediate in the development of novel pharmaceuticals. Its synthesis from readily available starting materials is, therefore, a subject of considerable interest to researchers in drug development. This guide provides an in-depth technical exploration of the synthesis of 3-aminoisoindolin-1-one, with a specific focus on pathways originating from 2-cyanobenzaldehyde.

Strategic Approaches to the Synthesis of 3-Aminoisoindolin-1-one from 2-Cyanobenzaldehyde

The synthesis of 3-aminoisoindolin-1-one from 2-cyanobenzaldehyde hinges on the orchestrated reaction of the aldehyde and nitrile functionalities with a nitrogen source. Two primary strategies have emerged as the most effective: a one-pot nucleophilic addition followed by intramolecular cyclization, and a one-pot reductive amination with subsequent cyclization. This guide will dissect both methodologies, providing a detailed examination of the underlying mechanisms, experimental protocols, and critical process parameters.

Methodology 1: One-Pot Nucleophilic Addition and Intramolecular Cyclization

This elegant approach leverages the inherent reactivity of 2-cyanobenzaldehyde in a sequential reaction cascade. The process is initiated by the nucleophilic attack of an amine on the aldehyde, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group.

Mechanistic Insights

The reaction proceeds through a well-established mechanism.[2] First, the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. Subsequently, the nitrogen atom of the imine, or a related intermediate, attacks the nitrile carbon in an intramolecular fashion, leading to the formation of the five-membered isoindolinone ring. A final tautomerization or rearrangement step yields the stable 3-aminoisoindolin-1-one.

}

Figure 1: Mechanistic pathway of the one-pot nucleophilic addition and intramolecular cyclization.Experimental Protocol: Synthesis of N-Substituted 3-Aminoisoindolin-1-one Derivatives

While a specific protocol for the direct use of ammonia is not extensively detailed in readily available literature, the synthesis of N-substituted derivatives using primary amines is well-documented and provides a robust template.[2]

General Procedure A: [2]

-

Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired primary amine (e.g., a substituted aniline, 1.0 mmol) in dichloromethane (1 mL).

-

Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Add 0.4 mL of 5% potassium hydroxide in methanol. The solution will typically turn red, and an exotherm may be observed, followed by the formation of a precipitate.

-

Collect the product by suction filtration and wash with water and cold methanol.

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 2-Cyanobenzaldehyde | 2-Nitroaniline | 3-((2-Nitrophenyl)amino)isoindolin-1-one | High | [2] |

| 2-Cyanobenzaldehyde | 4-Methyl-2-nitroaniline | 3-((4-Methyl-2-nitrophenyl)amino)isoindolin-1-one | 70% | [2] |

| 2-Cyanobenzaldehyde | 4-Methoxy-2-nitroaniline | 3-((4-Methoxy-2-nitrophenyl)amino)isoindolin-1-one | 83% | [2] |

Table 1: Representative yields for the synthesis of N-substituted 3-aminoisoindolin-1-one derivatives.

Field-Proven Insights and Causality

-

Choice of Base: The use of a base like potassium hydroxide is crucial for facilitating the cyclization and rearrangement steps. It is postulated that the base promotes the deprotonation of the intermediate, enhancing its nucleophilicity for the attack on the nitrile group.[2]

-

Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Dichloromethane is a common choice for the initial dissolution, while the methanolic potassium hydroxide solution serves as both a reagent and a medium for the subsequent steps. The precipitation of the product from the reaction mixture drives the equilibrium towards product formation.[2]

Methodology 2: One-Pot Reductive Amination and Intramolecular Cyclization

This strategy involves the in situ formation of an amine from the aldehyde and an ammonia source, followed by its intramolecular cyclization. This approach is particularly attractive for the synthesis of the parent, unsubstituted 3-aminoisoindolin-1-one.

Mechanistic Considerations

Reductive amination commences with the formation of an imine from the reaction of 2-cyanobenzaldehyde with an ammonia source. This imine is then reduced to the corresponding primary amine, 2-(aminomethyl)benzonitrile. Under the reaction conditions, this intermediate can undergo a subsequent intramolecular cyclization, with the newly formed amino group attacking the nitrile to form the desired lactam ring.

}

Figure 2: Mechanistic pathway of the one-pot reductive amination and intramolecular cyclization.Two primary methods for the reduction step are commonly employed: catalytic hydrogenation and the use of chemical reducing agents.

Sub-Methodology 2a: Catalytic Hydrogenation

This approach utilizes a metal catalyst, typically Raney Nickel, and hydrogen gas to effect the reductive amination.

Based on established procedures for the reductive amination of aldehydes and the hydrogenation of nitriles using Raney Nickel, the following protocol is proposed:

-

Charge a high-pressure autoclave with 2-cyanobenzaldehyde, a suitable solvent such as methanol saturated with ammonia, and a catalytic amount of Raney Nickel slurry (washed with the reaction solvent).

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Upon completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Catalyst | Ammonia Source | Key Advantages | Potential Challenges |

| Raney Nickel | Methanolic Ammonia | High activity for both imine and nitrile reduction.[3] | Pyrophoric nature requires careful handling. |

| Palladium on Carbon | Ammonium Acetate | Good for transfer hydrogenation. | May require higher temperatures. |

Table 2: Comparison of potential catalysts for reductive amination.

-

Catalyst Choice: Raney Nickel is a well-established catalyst for the hydrogenation of both imines and nitriles, making it a strong candidate for this one-pot reaction.[3] Its high surface area and activity are advantageous.

-

Ammonia Source: Using a solution of ammonia in an alcohol like methanol provides a high concentration of the nucleophile, driving the initial imine formation.

-

Reaction Conditions: The temperature and pressure are critical parameters that need to be optimized to achieve a good balance between the rate of reaction and selectivity, minimizing side reactions such as over-reduction.

Sub-Methodology 2b: Chemical Reduction

This method employs a chemical reducing agent, such as sodium cyanoborohydride, to reduce the in situ formed imine.

Drawing from standard reductive amination protocols, the following procedure is proposed:

-

Dissolve 2-cyanobenzaldehyde and an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol.

-

Adjust the pH of the mixture to a slightly acidic range (pH 6-7) with a weak acid like acetic acid to promote imine formation.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Reducing Agent | Ammonia Source | Key Advantages | Potential Challenges |

| Sodium Cyanoborohydride | Ammonium Acetate | Selectively reduces imines in the presence of aldehydes.[4] | Toxicity of cyanide byproducts. |

| Sodium Triacetoxyborohydride | Ammonium Acetate | Non-toxic alternative to NaBH₃CN. | Moisture sensitive. |

Table 3: Comparison of chemical reducing agents for reductive amination.

-

Choice of Reducing Agent: Sodium cyanoborohydride is a classic reagent for reductive amination due to its selectivity for reducing the protonated imine (iminium ion) over the starting aldehyde.[4] This selectivity is crucial for the success of the one-pot reaction.

-

pH Control: Maintaining a slightly acidic pH is critical. It facilitates the formation of the iminium ion, which is more electrophilic and readily reduced, while not significantly deactivating the amine nucleophile.

-

Ammonia Source: Ammonium acetate is a convenient source of both ammonia and a buffering agent to maintain the optimal pH range.

Alternative Synthetic Avenues

While the one-pot methods from 2-cyanobenzaldehyde are highly efficient, other strategies exist for the synthesis of isoindolinones, which may be relevant for the synthesis of more complex analogs. These include:

-

Leuckart-Wallach Reaction: This classic reductive amination method uses formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonium formate or formamide).[5] The reaction typically requires high temperatures.

-

Catalytic Transfer Hydrogenation: Ammonium formate can be used as a hydrogen donor in the presence of a catalyst like palladium on carbon for the reductive amination of aldehydes.[6][7]

Conclusion and Future Perspectives

The synthesis of 3-aminoisoindolin-1-one from 2-cyanobenzaldehyde is a strategically important transformation in medicinal chemistry. Both the one-pot nucleophilic addition/cyclization and the reductive amination/cyclization pathways offer efficient and versatile routes to this key scaffold. While the synthesis of N-substituted derivatives is well-established, the direct synthesis of the parent compound via reductive amination with ammonia presents a promising and atom-economical approach. Further optimization of the proposed protocols, particularly in terms of catalyst selection, reaction conditions, and purification methods, will undoubtedly contribute to the streamlined production of this valuable building block for the next generation of therapeutics.

References

-

Mousavi, M. S., et al. (2023). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. European Journal of Organic Chemistry, 26(24), e202300289. [Link]

-

Angelakakis, A., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26367–26377. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. Retrieved from [Link]

-

Shi, L., et al. (2012). Various N-substituted isoindolinones can be synthesized in excellent yields through the reductive C–N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines in the presence of ultrathin Pt nanowires as catalysts under 1 bar of hydrogen. Organic Letters, 14(7), 1876–1879. [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Baldino, S., et al. (2025). Chemoselective Transfer Hydrogenation of Aldehydes with HCOONH4 Catalyzed by RuCl(CNNPh)(PP) Pincer Complexes. ChemCatChem. [Link]

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529–535. [Link]

-

Haskelberg, L. (1948). Aminative Reduction of Ketones. Journal of the American Chemical Society, 70(8), 2811–2812. [Link]

-

ResearchGate. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]

-

ResearchGate. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]

-

Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the H3PO4-Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Retrieved from [Link]

-

MDPI. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8395. [Link]

-

ResearchGate. (n.d.). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 7. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]

reaction mechanism of 3-Aminoisoindolin-1-one formation

An In-depth Technical Guide to the Reaction Mechanism of 3-Aminoisoindolin-1-one Formation

Introduction

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmaceutically active compounds. Its rigid, bicyclic structure serves as a versatile template for designing molecules with diverse biological activities, including antimicrobial, antioxidant, and antiparkinsonian properties.[1] A particularly important derivative is the 3-Aminoisoindolin-1-one core, which acts as a crucial building block in the synthesis of more complex therapeutic agents. Understanding the mechanistic underpinnings of its formation is paramount for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or develop novel analogs.

This technical guide provides a detailed exploration of the core reaction mechanisms for the synthesis of 3-Aminoisoindolin-1-one. We will dissect the most prevalent synthetic strategies, elucidating the step-by-step molecular transformations, the rationale behind experimental conditions, and the key intermediates involved. The discussion is grounded in authoritative literature, providing a robust framework for practical application in a research and development setting.

Part 1: The Condensation-Cyclization Pathway from 2-Cyanobenzaldehyde

One of the most direct and widely cited methods for synthesizing 3-substituted aminoisoindolin-1-ones involves the reaction of 2-cyanobenzaldehyde with a primary amine. This pathway is characterized by a base-mediated nucleophilic addition followed by an intramolecular cyclization and rearrangement. The mechanism, extensively studied and applied, is often referenced in the context of the work by Sato et al.[2][3]

Mechanistic Elucidation

The reaction proceeds through a well-defined, three-step sequence. The key to this transformation is the strategic placement of the aldehyde and cyano groups on the benzene ring, which facilitates the final intramolecular cyclization.

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of 2-cyanobenzaldehyde. This forms a tetrahedral intermediate.

-

Intramolecular Cyclization: The resulting alkoxide anion, a potent internal nucleophile, then attacks the electrophilic carbon of the adjacent cyano group. This step forges the five-membered heterocyclic ring, creating a cyclic intermediate.[2][3]

-

Rearrangement (Tautomerization): The cyclic intermediate undergoes a rapid rearrangement, involving proton transfer, to yield the final, stable lactam product, 3-Aminoisoindolin-1-one.[3]

The choice of base is critical. While weaker bases like triethylamine (Et₃N) can be used in some related syntheses, this specific transformation benefits from a strong base, such as potassium hydroxide (KOH) in methanol.[3] The strong base effectively promotes the formation of the initial adduct and facilitates the subsequent cyclization and rearrangement steps. In some documented cases, the use of Et₃N was found to halt the reaction's progress, whereas a few drops of methanolic KOH initiated product formation efficiently.[3]

Visualization: The Sato Mechanism

Caption: A workflow diagram illustrating the base-catalyzed formation of 3-Aminoisoindolin-1-one.

Experimental Protocol: General Procedure for Synthesis

The following protocol is a representative example adapted from published literature for the synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives.[2]

Materials:

-

2-Cyanobenzaldehyde

-

Substituted 2-nitroaniline derivative

-

Dichloromethane (DCM)

-

5% Potassium Hydroxide (KOH) in Methanol (MeOH)

-

Water

-

Cold Methanol

Procedure:

-

In a suitable reaction vessel, dissolve 2-cyanobenzaldehyde (2.50 mmol) and the desired 2-nitroaniline derivative (1.00 mmol) in 1 mL of DCM.

-

Gently warm the mixture for approximately 1 minute to ensure the complete dissolution of all starting materials.

-

Cool the reaction mixture to room temperature.

-

Add 0.4 mL of 5% KOH in MeOH to the solution. An immediate color change to red and the release of heat are typically observed just before the formation of a paste.

-

Collect the resulting solid product by suction filtration.

-

Wash the collected product thoroughly with water and then with cold methanol to remove impurities.

-

Dry the product under vacuum to obtain the purified 3-aminoisoindolin-1-one derivative.

Data Summary

The versatility of this method is demonstrated by its application to various substituted anilines, consistently producing fair to high yields.

| Starting Amine Derivative | Product | Yield | Reference |

| 2-Nitroaniline | 3-((Nitrophenyl)amino)isoindolin-1-one | 79% | [3] |

| 4-Methyl-2-nitroaniline | 3-((4-Methyl-2-nitrophenyl)amino)isoindolin-1-one | 70% | [2] |

| 4,5-Dichloro-2-nitrophenylamine | 3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one | 87% | [2] |

| 4,5-Dimethyl-2-nitrophenylamine | 3-((4,5-Dimethyl-2-nitrophenyl)amino)isoindolin-1-one | 77% | [3] |

Part 2: The Phthalonitrile Pathway

An alternative and powerful strategy for constructing the 3-Aminoisoindolin-1-one core begins with phthalonitrile (1,2-dicyanobenzene). This approach typically involves the formation of a 1,3-diiminoisoindoline intermediate, which can then be selectively hydrolyzed.

Mechanistic Elucidation

Step A: Formation of 1,3-Diiminoisoindoline

The first stage involves the reaction of phthalonitrile with ammonia in an alcohol-based solvent.[4][5] The reaction is catalyzed by an alkali metal or an alkali metal compound (e.g., sodium hydroxide, sodium formate).[4][5] The mechanism proceeds via the nucleophilic attack of ammonia on one of the nitrile groups, followed by an intramolecular cyclization involving the second nitrile group, ultimately forming the stable diimino intermediate.

Step B: Selective Hydrolysis

The 1,3-diiminoisoindoline intermediate possesses two imine functional groups. To arrive at 3-Aminoisoindolin-1-one, one imine must be hydrolyzed to a carbonyl group (ketone), while the other is hydrolyzed to a primary amine. This selective hydrolysis is a critical and potentially challenging step, as conditions must be carefully controlled to avoid over-hydrolysis to phthalimide or other side products. The precise conditions for this selective transformation are often proprietary or require careful empirical optimization.

Visualization: The Phthalonitrile Pathway

Caption: A two-stage workflow for the synthesis of 3-Aminoisoindolin-1-one from phthalonitrile.

Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline Intermediate

This protocol is based on methodologies described in the patent literature.[4][5]

Materials:

-

Phthalonitrile

-

Ethanol (anhydrous)

-

Sodium Hydroxide (catalyst)

-

Ammonia gas

Procedure:

-

To a dry, four-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, add 486 mL of anhydrous ethanol.

-

Add 128 g (1 mol) of phthalonitrile and 1.5 g of sodium hydroxide to the ethanol.

-

Stir the mixture to dissolve the solids.

-

Introduce a steady stream of ammonia gas into the solution.

-

Slowly heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.

-

After the reaction is complete, cool the resulting solution.

-

The product, 1,3-diiminoisoindoline, will precipitate from the solution. Collect the solid by filtration.

-

The crude product can be further purified by recrystallization if necessary.

Part 3: Overview of Modern Synthetic Strategies

The field of organic synthesis is continually evolving, and numerous modern techniques have been applied to the construction of the isoindolin-1-one scaffold. While not always specific to the 3-amino variant, these methods provide a broader context and highlight the versatility of this heterocyclic system. These strategies often rely on transition metal catalysis to form key C-C or C-N bonds.[1]

Key strategies include:

-

Transition Metal-Catalyzed C-H Functionalization: Ruthenium, palladium, or rhodium catalysts can be used to activate a C-H bond on a benzamide precursor, followed by coupling with an alkyne or alkene and subsequent intramolecular cyclization.[1][6]

-

Carbonylative Annulation: Transition metals can catalyze the insertion of carbon monoxide (CO) in a reaction between a benzylamine derivative and another coupling partner to construct the lactam ring.[6]

-

Multi-Component Reactions: Domino reactions involving ortho-formyl benzoic acid derivatives and various nucleophiles can assemble the isoindolinone core in a single pot.[6]

These advanced methods offer powerful alternatives for creating diverse libraries of isoindolinone derivatives, though they may require more specialized starting materials and catalysts compared to the classical approaches detailed above.

Conclusion

The synthesis of 3-Aminoisoindolin-1-one is a well-established process with several reliable mechanistic pathways available to the modern chemist. The classical condensation of 2-cyanobenzaldehyde with primary amines offers a direct, high-yielding, and operationally simple route that is amenable to a wide range of substrates. Alternatively, the pathway from phthalonitrile provides a robust method for producing the core structure, contingent on the successful selective hydrolysis of the diimino intermediate. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required for the final molecule. A thorough understanding of these underlying mechanisms empowers researchers to troubleshoot reactions, optimize conditions, and rationally design new and improved synthetic approaches for this vital pharmaceutical scaffold.

References

-

Al-Hadedi, A. A. M., Al-Hamdani, A. A. J., & Jawad, A. H. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega, 7(30), 26731–26742. [Link]

-

Al-Hadedi, A. A. M., Al-Hamdani, A. A. J., & Jawad, A. H. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central. [Link]

-

ResearchGate. (n.d.). 3-Substituted isoindolin-1-ones and their pharmaceutical applications. [Link]

-

ResearchGate. (2015). Novel and Mild Route to Phthalocyanines and 3-Iminoisoindolin-1-ones via N,N-Diethylhydroxylamine-Promoted Conversion of Phthalonitriles and a Dramatic Solvent-Dependence of the Reaction. [Link]

-

Kovács, L., et al. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

- Google Patents. (2009). Method for synthesizing 1,3-diiminoisoindole.

-

Scribd. (n.d.). 1 3 Diiminoisoindoline. [Link]

Sources

- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

computational and theoretical studies of the 3-Aminoisoindolin-1-one structure

An In-Depth Technical Guide: Computational and Theoretical Analysis of the 3-Aminoisoindolin-1-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminoisoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Its structural and electronic properties are pivotal to its biological activity, making it a prime candidate for in-depth computational analysis. This technical guide provides a comprehensive framework for the theoretical investigation of the 3-aminoisoindolin-1-one structure. We delve into the application of fundamental computational methodologies, including Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling, to elucidate its behavior at a molecular level. This document serves as a practical blueprint, offering not just procedural steps but also the underlying scientific rationale, enabling researchers to predict molecular properties, understand structure-activity relationships (SAR), and rationally design novel therapeutics.

Introduction: The Significance of the 3-Aminoisoindolin-1-one Core

The isoindolin-1-one framework is a prominent heterocyclic motif found in a wide array of biologically active molecules and natural products.[1] The introduction of an amino group at the 3-position creates a chiral center and introduces a key hydrogen-bonding moiety, significantly expanding its chemical space and potential for interaction with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of kinases such as PI3Kγ and CDK7, which are critical targets in oncology.[2][3]

Given its therapeutic importance, a deep understanding of the 3-aminoisoindolin-1-one structure is essential for lead optimization and drug design. Computational chemistry and molecular modeling serve as indispensable tools in this endeavor.[2] They provide a lens to examine properties that are difficult or impossible to measure experimentally, such as electronic charge distribution, orbital energies, reaction transition states, and the dynamic stability of protein-ligand complexes. This guide outlines the theoretical principles and practical protocols for conducting such studies, empowering researchers to harness the predictive power of in silico techniques.

Theoretical Foundations and Core Computational Strategies

A multi-faceted computational approach is necessary to fully characterize the 3-aminoisoindolin-1-one scaffold. The primary methods employed are Density Functional Theory (DFT), molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling.

-

Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of molecules.[4] DFT is highly effective for calculating optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability.[5] DFT is also the method of choice for studying tautomerism, a key consideration for 3-aminoisoindolin-1-one, which can exist in amino-oxo and imino-hydroxy forms.[6][7]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target.[8] It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand in the protein's active site.[2][9] The accuracy of docking is often validated by its ability to reproduce the crystallographic pose of a known ligand.[2]

-

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of a protein-ligand complex, reveal conformational changes, and provide a more rigorous calculation of binding free energies (e.g., using MM-PBSA/GBSA methods).[2][8]

-

Pharmacophore Modeling and 3D-QSAR: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[10][11] By aligning a set of active molecules, a common feature pharmacophore can be generated. This model can then be used as a 3D query to screen databases for new, structurally diverse compounds or to build a Quantitative Structure-Activity Relationship (QSAR) model that correlates molecular features with biological activity.[10][12]

Computational Methodologies and Self-Validating Protocols

This section provides detailed, step-by-step protocols for the computational analysis of a 3-aminoisoindolin-1-one derivative. The causality behind key choices is explained to ensure scientific rigor.

Workflow 1: A General Computational Analysis Pipeline

The following diagram illustrates a comprehensive workflow for the in silico characterization of a novel 3-aminoisoindolin-1-one derivative.

Caption: A comprehensive workflow for the computational study of 3-aminoisoindolin-1-one.

Protocol 3.1: DFT for Structural and Electronic Analysis

This protocol details how to obtain an optimized geometry and analyze the electronic properties of the 3-aminoisoindolin-1-one scaffold.

-

Structure Preparation:

-

Draw the 3-aminoisoindolin-1-one molecule in a 2D chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro. This provides a reasonable starting geometry for the more computationally expensive DFT calculation.

-

Causality: Starting with a pre-optimized structure significantly reduces the number of cycles required for the DFT calculation to converge, saving computational resources.

-

-

DFT Calculation Setup:

-

Import the 3D structure into a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Select the DFT method. The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[7]

-

Choose a basis set. The Pople-style basis set 6-311++G(d,p) is recommended.

-

Causality: The 6-311G part indicates a robust triple-zeta basis set for core and valence electrons. The ++ adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonds. The (d,p) adds polarization functions, allowing for non-spherical electron density distribution, which is essential for describing bonding accurately.

-

-

Execution and Analysis:

-

Run the geometry optimization calculation. Ensure the calculation converges, indicated by the absence of imaginary frequencies in a subsequent frequency calculation.

-

From the output file, extract the final optimized coordinates.

-

Analyze the electronic properties, including the energies of the HOMO and LUMO orbitals, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) map, which reveals regions of positive and negative charge.[5]

-

Protocol 3.2: Molecular Docking for Binding Mode Prediction

This protocol describes a self-validating system for docking a 3-aminoisoindolin-1-one derivative into a protein target (e.g., PI3Kγ, PDB ID: 7L08).

Caption: A self-validating workflow for molecular docking studies.

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like UCSF Chimera or Schrödinger Maestro, prepare the protein by removing water molecules and any non-essential co-factors, adding hydrogen atoms, and repairing any missing side chains.

-

Causality: Raw PDB files often lack hydrogen atoms and may contain experimental artifacts. This preparation step ensures a chemically correct and realistic representation of the protein's binding pocket.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of the 3-aminoisoindolin-1-one derivative from Protocol 3.1.

-

Define rotatable bonds to allow for conformational flexibility during the docking process.

-

-

Docking and Validation Protocol:

-

Define the search space (grid box) for docking. This is typically a cube centered on the position of the co-crystallized ligand in the PDB structure.

-

Trustworthiness Check: Before docking the new compound, perform a validation run by re-docking the original co-crystallized ligand back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[2]

-

Perform the docking calculation for the 3-aminoisoindolin-1-one derivative using a program like AutoDock Vina.[5]

-

Analyze the resulting poses based on their predicted binding energy (docking score) and the plausibility of their interactions with key active site residues (e.g., hydrogen bonds with hinge region residues in kinases).[2]

-

In Silico Analysis of the 3-Aminoisoindolin-1-one Scaffold

Structural, Electronic, and Tautomeric Properties

DFT calculations provide fundamental insights into the molecule's intrinsic properties. A key aspect of 3-aminoisoindolin-1-one is its potential for tautomerism. The amino-oxo form is generally considered the more stable tautomer, but computational analysis can quantify this difference. By calculating the electronic energy of both the amino-oxo and the alternative imino-hydroxy tautomers, one can determine their relative populations according to the Boltzmann distribution. Studies on similar systems show that DFT methods are well-suited for predicting the stability of different tautomeric forms.[6][13]

Table 1: Representative DFT-Calculated Properties of 3-Aminoisoindolin-1-one (Note: These are illustrative values based on typical results for similar organic molecules. Actual values must be calculated.)

| Property | Value | Significance |

| Optimized Bond Length (C=O) | ~1.23 Å | Indicates double bond character of the carbonyl. |

| Optimized Bond Angle (C-N-C) | ~112° | Reflects the geometry of the lactam ring. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |